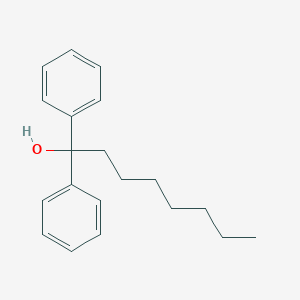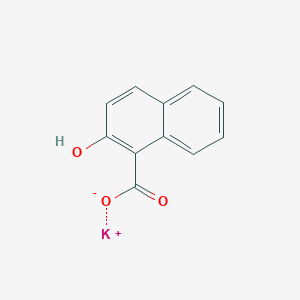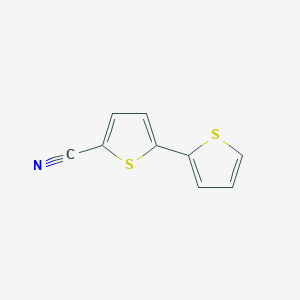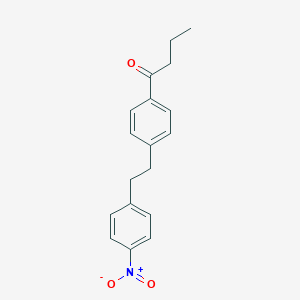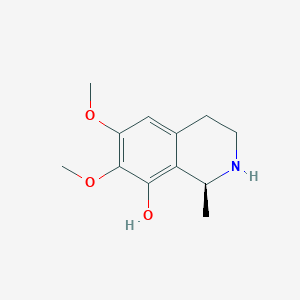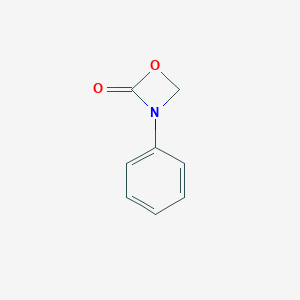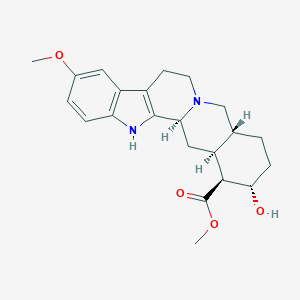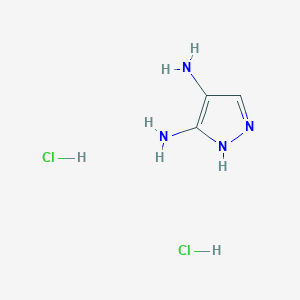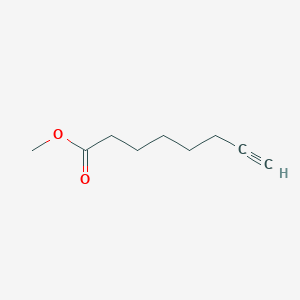
octanoato de metilo-7-ino
Descripción general
Descripción
Methyl oct-7-ynoate: is an organic compound with the molecular formula C9H14O2. It is a type of fatty acid ester formed by the esterification of methanol and 7-octynoic acid. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Chemistry: Methyl oct-7-ynoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations. It is also used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, methyl 7-octynoate is used as a probe to study enzyme-catalyzed reactions. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating enzyme mechanisms and kinetics.
Medicine: Methyl oct-7-ynoate has potential applications in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents.
Industry: In the fragrance and flavor industry, methyl 7-octynoate is used as a flavoring agent due to its unique aroma profile. It is also used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Methyl oct-7-ynoate, also known as Methyl 7-octynoate, primarily targets the skin, acting as a strong skin sensitizer . It is recognized as one of the most frequently recognized allergens .
Mode of Action
Methyl oct-7-ynoate interacts with the skin, inducing skin sensitization. This is evidenced by animal and human data, including Local Lymph Node Assays (LLNA), Guinea Pig Maximization Test (GPMT), Buehler tests, and diagnostic patch tests . The compound demonstrates a strong sensitizing potency, justifying its classification as a strong skin sensitizer .
Biochemical Pathways
It is involved in the fatty acid metabolism and lipid peroxidation pathways .
Pharmacokinetics
It is known that the compound can be absorbed through the skin . The impact of these properties on the bioavailability of Methyl oct-7-ynoate is currently unknown.
Result of Action
The primary result of Methyl oct-7-ynoate’s action is skin sensitization. It has been shown to elicit skin sensitization in selected and consecutive dermatitis patients, showing relatively low/moderate and relatively high frequencies of occurrence of skin sensitization for both groups of patients .
Action Environment
The action, efficacy, and stability of Methyl oct-7-ynoate can be influenced by environmental factors. For instance, the exposure to Methyl oct-7-ynoate is expected to be relatively low . Furthermore, the classification of Methyl oct-7-ynoate will lead to a generic concentration limit of ≥ 0.1% for products in which it is an ingredient .
Análisis Bioquímico
Biochemical Properties
It has been used in the synthesis of maresin 2 and maresin 2n-3 DPA, which are potent anti-inflammatory lipid metabolites . These compounds are synthesized through a Sonogashira coupling of a C9–C22 iodide and Methyl Oct-7-ynoate
Cellular Effects
Given its role in the synthesis of anti-inflammatory lipid metabolites, it may influence cell function by modulating inflammatory responses
Molecular Mechanism
It is known to participate in the synthesis of maresin 2 and maresin 2n-3 DPA through a Sonogashira coupling reaction
Metabolic Pathways
Methyl Oct-7-ynoate is involved in the synthesis of maresin 2 and maresin 2n-3 DPA, indicating its participation in lipid metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl oct-7-ynoate can be synthesized through the esterification of 7-octynoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of methyl 7-octynoate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl oct-7-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the compound to a double or single bond, resulting in different saturated or unsaturated derivatives.
Substitution: The ester group in methyl 7-octynoate can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions are often performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions. The reactions are usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alkenes, alkanes, and other reduced derivatives.
Substitution: Various substituted esters, amides, and other functionalized compounds.
Comparación Con Compuestos Similares
Methyl 2-octynoate: Another fatty acid ester with a similar structure but different positional isomerism.
Methyl 3-octynoate: A compound with a similar carbon chain length but different triple bond position.
Methyl 4-octynoate: Another isomer with the triple bond located at a different position in the carbon chain.
Uniqueness: Methyl oct-7-ynoate is unique due to its specific triple bond position, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in applications where specific chemical transformations are required.
Propiedades
IUPAC Name |
methyl oct-7-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h1H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSMTPMVTGVSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl oct-7-ynoate in the synthesis of specialized pro-resolving mediators?
A1: Methyl oct-7-ynoate serves as a crucial building block in the synthesis of maresin 2n-3 DPA, a specialized pro-resolving mediator (SPM). [] SPMs like maresins are lipids involved in resolving inflammation and promoting tissue repair. The synthesis involves a Sonogashira coupling reaction where methyl oct-7-ynoate reacts with a specific iodide, ultimately leading to the formation of maresin 2n-3 DPA. [] This synthetic approach provides access to this important class of molecules for further biological evaluation.
Q2: Are there any other bioactive molecules synthesized using methyl oct-7-ynoate?
A2: Yes, beyond maresin 2n-3 DPA, methyl oct-7-ynoate acts as a key starting material in the synthesis of (2S,3S)-methyl-3-amino-2-methyl-7-octynoate and its enantiomer. [] This compound is a β-amino acid methyl ester derivative of onchidin, a natural product with potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


